molecular formula C14H22BNO4S B1393681 N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide CAS No. 1152274-54-8

N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No. B1393681
CAS RN: 1152274-54-8
M. Wt: 311.2 g/mol
InChI Key: PFEPMCOWYYWTNT-UHFFFAOYSA-N
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Description

“N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C15H22BNO3 and a molecular weight of 275.15 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a dimethylamino group and a tetramethyl-1,3,2-dioxaborolane group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that compounds with similar structures are often involved in borylation reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its 1H NMR and 13C NMR spectra have been reported .

Scientific Research Applications

Photodynamic Therapy Applications

A study discusses the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, highlighting their potential in photodynamic therapy (PDT) for cancer treatment. The compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure and Spectroscopic Studies

Another research focused on the synthesis and characterization of compounds similar to N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, providing insights into their crystal structure, vibrational properties, and spectroscopic data. This study enhances the understanding of such compounds' molecular structures and their potential applications in material science and molecular engineering (Wu et al., 2021).

Fluorescence Probes for Hydrogen Peroxide Detection

Research on boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2) elaborates on the synthesis of a series of compounds, including variants of the discussed compound. These probes showed potential for biomedical applications, especially in detecting H2O2, a crucial reactive oxygen species in cells. The study's findings could lead to advancements in diagnostic methodologies and understanding cellular oxidative stress (Lampard et al., 2018).

Advanced Material Synthesis

A paper on the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides discusses a method that could be relevant to the compound . This research contributes to the field of material science by providing a novel approach to synthesizing boron-containing compounds, which are vital in creating new materials with unique properties (Takagi & Yamakawa, 2013).

Future Directions

The future directions for this compound could involve its use in the development of high-voltage lithium metal batteries, as suggested by the use of a similar compound in the formation of a solid electrolyte interface .

Mechanism of Action

Target of Action

Boronic acids and their esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of a boron compound (like our compound of interest) and a halide compound .

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound participates, is a key biochemical pathway in synthetic chemistry . The resulting carbon-carbon bonds formed in this reaction are fundamental to the structure of many complex organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water, and their hydrolysis is considerably accelerated at physiological ph .

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Action Environment

Environmental factors can significantly influence the action of this compound. For instance, the rate of hydrolysis of boronic esters, including this compound, is dependent on the pH of the environment . At physiological pH, the reaction rate is considerably accelerated . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .

Biochemical Analysis

Biochemical Properties

N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to participate in Suzuki-Miyaura coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis . The interactions between this compound and enzymes such as palladium catalysts facilitate these reactions, highlighting its importance in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, this compound has been found to impact cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to enzymes and proteins, influencing their activity and function. For example, its interaction with palladium catalysts in Suzuki-Miyaura coupling reactions leads to the formation of carbon-carbon bonds . Additionally, this compound can inhibit or activate enzymes, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as light and air exposure . Long-term studies have shown that it can have sustained effects on cellular function, particularly in the context of gene expression and metabolic pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and metabolic pathways . High doses may lead to toxic or adverse effects, including changes in gene expression and cellular metabolism . These findings highlight the importance of dosage optimization in the use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound is transported within cells through specific transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within subcellular compartments influences its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.

properties

IUPAC Name

N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4S/c1-10-9-11(21(17,18)16-6)7-8-12(10)15-19-13(2,3)14(4,5)20-15/h7-9,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEPMCOWYYWTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682285
Record name N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1152274-54-8
Record name N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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